molecular formula C18H19N5O4S B4506723 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4506723
M. Wt: 401.4 g/mol
InChI Key: QXPBPJVKDVNYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a benzothiazole core linked to a pyridazinone-acetamide scaffold substituted with a morpholine group. The benzothiazole moiety is a well-established pharmacophore known for its role in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory agents . The pyridazinone ring contributes to hydrogen-bonding interactions, while the morpholine substituent enhances solubility and modulates pharmacokinetic properties. Its synthesis likely involves coupling reactions between functionalized benzothiazoles and pyridazinone intermediates, as seen in analogous compounds .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-26-12-2-3-13-14(10-12)28-18(19-13)20-16(24)11-23-17(25)5-4-15(21-23)22-6-8-27-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPBPJVKDVNYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the methoxy group. Subsequent steps involve the formation of the pyridazinone ring and the morpholine ring, which are then linked to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Biological Activity Reference
Target: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide Benzothiazole-pyridazinone 6-methoxybenzothiazole; morpholin-4-yl on pyridazinone ~446.47* N/A Hypothesized kinase inhibition or receptor modulation
2-[5-(3-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-N-(4-methoxyphenyl)-N-methyl-acetamide (14r) Pyridazinone-acetamide 3-methylpyridazinone; 3-methoxybenzyl; 4-methoxyphenyl-methyl 456.09 125–127 Formyl peptide receptor agonist
N-(4-Bromobenzyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (14s) Pyridazinone-acetamide 3-methylpyridazinone; 3-methoxybenzyl; 4-bromobenzyl 456.09 184–185 Formyl peptide receptor agonist
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Benzothiazole-acetamide 6-methoxybenzothiazole; adamantyl 356.48 485–486 Structural model for H-bonding interactions
N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-2-(2-naphthyloxy)acetamide Benzothiazole-acetamide 6-morpholinylsulfonylbenzothiazole; 2-naphthyloxy 499.54 N/A Potential enzyme inhibitor (sulfonyl group)

*Molecular weight calculated based on formula: C₁₉H₂₀N₄O₄S.

Key Observations:

Structural Variations: The target compound uniquely combines a benzothiazole and pyridazinone core, differentiating it from simpler benzothiazole-acetamides (e.g., compound 14r, 14s) or adamantane derivatives (e.g., ).

Physicochemical Properties: Melting points for pyridazinone derivatives (e.g., 125–185°C in ) suggest moderate crystallinity, influenced by hydrogen bonding. The adamantane derivative’s high melting point (485–486°C) reflects rigid packing due to its bulky substituent . The target compound’s molecular weight (~446.47) aligns with Lipinski’s rules for drug-likeness, unlike higher-weight derivatives like the naphthyloxy analog (499.54) .

Biological Activity: Pyridazinone-acetamides (e.g., 14r, 14s) exhibit formyl peptide receptor agonism, attributed to their pyridazinone and aromatic substituents . The target compound’s morpholine group may confer similar or enhanced receptor affinity. Benzothiazoles with sulfonyl groups (e.g., ) are often protease inhibitors, while adamantane derivatives (e.g., ) are explored for antiviral activity.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous benzothiazoles, such as coupling 6-methoxybenzothiazol-2-amine with a morpholine-functionalized pyridazinone-acetamide intermediate using EDC-mediated reactions .
  • Crystallographic Insights : The adamantane derivative’s crystal structure (P1 space group) reveals intermolecular H-bonding and S⋯S interactions, suggesting the target compound may form similar stabilizing interactions .
  • SAR Trends: Morpholine substitution on pyridazinone may improve solubility and target engagement compared to methoxy or bromo substituents, as seen in FPR agonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.